molecular formula C16H20N2O3S B2410914 1-(Furan-2-ylmethyl)-3-((tetrahydrofuran-2-yl)methyl)-1-(thiophen-3-ylmethyl)urea CAS No. 2034536-97-3

1-(Furan-2-ylmethyl)-3-((tetrahydrofuran-2-yl)methyl)-1-(thiophen-3-ylmethyl)urea

Cat. No.: B2410914
CAS No.: 2034536-97-3
M. Wt: 320.41
InChI Key: XHJXWRIASAFLKC-UHFFFAOYSA-N
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Description

1-(Furan-2-ylmethyl)-3-((tetrahydrofuran-2-yl)methyl)-1-(thiophen-3-ylmethyl)urea is a complex organic compound featuring multiple heterocyclic rings, including furan, tetrahydrofuran, and thiophene

Properties

IUPAC Name

1-(furan-2-ylmethyl)-3-(oxolan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c19-16(17-9-14-3-1-6-20-14)18(10-13-5-8-22-12-13)11-15-4-2-7-21-15/h2,4-5,7-8,12,14H,1,3,6,9-11H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHJXWRIASAFLKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)N(CC2=CSC=C2)CC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the furan and thiophene derivatives. These intermediates are then reacted with tetrahydrofuran derivatives under controlled conditions. Common reagents include strong bases and coupling agents to facilitate the formation of the urea linkage.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to ensure consistency and efficiency. The reaction conditions are optimized to minimize by-products and maximize yield. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate or chromyl chloride are used.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions are facilitated by strong nucleophiles and suitable solvents.

Major Products Formed:

  • Oxidation: Formation of corresponding carbonyl compounds.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. The presence of furan and thiophene rings enhances their effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity Against Common Pathogens

CompoundPathogenMinimum Inhibitory Concentration (MIC)Mode of Action
This compoundEscherichia coli32 µg/mLBactericidal
Salmonella typhi16 µg/mLBactericidal
Staphylococcus aureus64 µg/mLBacteriostatic
Bacillus subtilis>128 µg/mLNo inhibition

This table summarizes the antimicrobial efficacy of the compound against several pathogens, highlighting its potential as a therapeutic agent.

Antifungal Activity

In addition to antibacterial properties, this compound may exhibit antifungal activity. Related compounds have shown effectiveness in inhibiting fungal growth.

Table 2: Antifungal Activity Against Common Fungal Strains

CompoundFungal StrainMinimum Inhibitory Concentration (MIC)
This compoundCandida albicans32 µg/mL
Aspergillus niger64 µg/mL

These findings suggest that the compound could serve as a basis for developing antifungal agents.

Anticancer Activity

Preliminary studies indicate that derivatives of this compound may possess anticancer properties. Research has shown cytotoxic effects against various human cancer cell lines.

Table 3: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundA549 (Lung Cancer)10 µM
SK-MEL-2 (Skin Cancer)15 µM
SK-OV-3 (Ovarian Cancer)20 µM

The IC50 values demonstrate the compound's potential effectiveness in inhibiting cancer cell proliferation.

Material Science Applications

In addition to biological applications, this compound can be explored for its material properties. The unique structural characteristics allow it to be utilized in:

Organic Electronics

The furan and thiophene units contribute to the electronic properties of the material, making it suitable for applications in organic semiconductors and photovoltaic devices.

Polymer Chemistry

The compound can serve as a monomer or additive in polymer formulations, enhancing properties such as thermal stability and mechanical strength due to its rigid structure.

Case Studies

Several case studies have explored the biological activity of compounds similar to this one:

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial effects of various urea derivatives against common pathogens. The results indicated that compounds with thiophene and furan rings displayed broad-spectrum antibacterial activity, confirming their potential as new antimicrobial agents.
  • Cytotoxicity Assessment : Another research project focused on evaluating the cytotoxic effects of similar compounds on human cancer cell lines. The study reported significant cytotoxicity against lung and skin cancer cells, suggesting a promising avenue for anticancer drug development.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

  • 1-(Furan-2-ylmethyl)urea: Similar structure but lacks the tetrahydrofuran and thiophene components.

  • 1-(Thiophen-3-ylmethyl)urea: Similar structure but lacks the furan and tetrahydrofuran components.

  • 1-(Tetrahydrofuran-2-yl)methyl)urea: Similar structure but lacks the furan and thiophene components.

Uniqueness: The presence of all three heterocyclic rings in 1-(Furan-2-ylmethyl)-3-((tetrahydrofuran-2-yl)methyl)-1-(thiophen-3-ylmethyl)urea makes it unique compared to its simpler analogs. This complexity can lead to enhanced biological activity and broader applicability in various fields.

This comprehensive overview highlights the significance of 1-(Furan-2-ylmethyl)-3-((tetrahydrofuran-2-yl)methyl)-1-(thiophen-3-ylmethyl)urea in scientific research and industry. Its unique structure and diverse applications make it a valuable compound for further exploration and development.

Biological Activity

The compound 1-(Furan-2-ylmethyl)-3-((tetrahydrofuran-2-yl)methyl)-1-(thiophen-3-ylmethyl)urea , identified by CAS Number 2034481-06-4, is a novel urea derivative that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological activity, particularly focusing on antimicrobial and anticancer properties.

Molecular Formula : C17H22N2O3S
Molecular Weight : 334.4 g/mol
Structural Features : The compound features a furan ring, a tetrahydrofuran moiety, and a thiophene group, which are known to contribute to its biological activity due to their electron-donating properties and ability to interact with biological targets.

Synthesis

The synthesis of this compound typically involves the coupling of furan derivatives with thiophene and tetrahydrofuran moieties through standard organic reactions such as amide bond formation. Characterization techniques like GC-MS, FTIR, and NMR are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research indicates that derivatives of furan and thiophene exhibit significant antimicrobial properties. A related study on a structurally similar compound demonstrated broad-spectrum activity against various pathogens including Escherichia coli , Salmonella typhi , and Staphylococcus aureus , while showing limited activity against Bacillus subtilis .

PathogenMinimum Inhibitory Concentration (MIC)Activity Type
Escherichia coli50 µg/mLBactericidal
Salmonella typhi50 µg/mLBactericidal
Staphylococcus aureus100 µg/mLBacteriostatic
Bacillus subtilisNo inhibition-

The data suggests that structural modifications in the urea derivative can lead to variations in antimicrobial efficacy, highlighting the importance of structure-activity relationships (SAR) in drug development.

Anticancer Activity

Additionally, compounds with similar structures have been investigated for anticancer properties. The mechanism often involves the inhibition of crucial enzymes or pathways in cancer cells. For instance, compounds targeting thioredoxin reductase (TrxR) have shown promise in selectively inducing apoptosis in cancer cells .

Case Studies

  • Antimicrobial Evaluation : A study evaluated the synthesized urea derivative against multiple bacterial strains, demonstrating significant antibacterial effects. The results indicated that modifications in the molecular structure could enhance or diminish activity against specific pathogens .
  • Anticancer Potential : Another investigation into structurally related compounds revealed promising results in inhibiting tumor growth by modulating the tumor microenvironment through immune system engagement . These findings suggest potential pathways for further exploration of the urea compound's anticancer effects.

Q & A

What are the established synthetic routes for preparing 1-(Furan-2-ylmethyl)-3-((tetrahydrofuran-2-yl)methyl)-1-(thiophen-3-ylmethyl)urea?

Answer:
The synthesis of this urea derivative typically involves two key steps: (1) preparation of substituted isocyanates or amines and (2) coupling reactions under controlled conditions. A common approach utilizes the reaction of furan-2-ylmethyl isocyanate with tetrahydrofuran-2-ylmethylamine and thiophen-3-ylmethylamine in an inert solvent (e.g., dichloromethane or toluene) under reflux, with triethylamine as a base to neutralize HCl byproducts . Alternatively, Claisen-Schmidt condensation methods (as seen in analogous compounds) can be adapted by reacting acetylated furan/thiophene precursors with aldehydes in ethanol under basic conditions (e.g., 10% aqueous NaOH) . Purification often involves crystallization from ethanol or column chromatography.

What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are essential for confirming substituent connectivity, particularly distinguishing between furan, tetrahydrofuran, and thiophene methyl groups.
  • X-ray Crystallography: Single-crystal analysis (e.g., using SHELXL software ) resolves stereochemical ambiguities and validates bond lengths/angles, as demonstrated in structurally similar urea derivatives .
  • High-Performance Liquid Chromatography (HPLC): Ensures purity (>95%) by detecting residual solvents or unreacted intermediates.
  • Infrared Spectroscopy (IR): Confirms urea carbonyl stretching (~1640–1680 cm⁻¹) and absence of isocyanate peaks (~2270 cm⁻¹) post-synthesis .

How do solvent polarity and reaction temperature influence the regioselectivity of urea formation?

Answer:
Regioselectivity in multi-component urea synthesis is sensitive to solvent polarity. Polar aprotic solvents (e.g., DMF) favor nucleophilic attack on the isocyanate group by the more electron-rich amine (e.g., tetrahydrofuran-2-ylmethylamine over thiophen-3-ylmethylamine due to oxygen’s higher electronegativity). Elevated temperatures (60–80°C) accelerate reactivity but may promote side reactions like dimerization. Controlled stepwise addition of amines at 0–5°C minimizes competing pathways .

What computational strategies are employed to predict the compound’s supramolecular interactions?

Answer:

  • Density Functional Theory (DFT): Calculates interaction energies between the urea moiety and potential biological targets (e.g., enzymes) or crystallographic packing partners. For example, anion-π and hydrogen-bonding interactions can be modeled using B3LYP/6-31G(d) basis sets .
  • Molecular Dynamics (MD): Simulates solvation behavior in aqueous or lipid environments to predict membrane permeability .
  • Crystal Structure Prediction (CSP): Algorithms like USPEX or GRACE identify stable polymorphs by minimizing lattice energy, aiding in crystallization protocol design .

How can structural modifications enhance the compound’s bioactivity while retaining urea core functionality?

Answer:

  • Heterocycle Substitution: Replacing tetrahydrofuran with pyran or piperidine rings alters steric bulk and hydrogen-bonding capacity, as seen in bioactive urea derivatives .
  • Electron-Withdrawing Groups: Introducing chloro or nitro groups to the thiophene ring enhances electrophilicity, improving binding to cysteine proteases .
  • Pro-drug Strategies: Masking the urea NH groups with acetyl or tert-butoxycarbonyl (Boc) protections increases metabolic stability .

What are the challenges in resolving crystallographic disorder in this compound’s structure?

Answer:
Disorder often arises from flexible tetrahydrofuran or thiophenemethyl groups. Mitigation strategies include:

  • Low-Temperature Data Collection (100–200 K): Reduces thermal motion artifacts .
  • Twinned Refinement: SHELXL’s TWIN and BASF commands model overlapping domains in cases of pseudo-merohedral twinning .
  • Constraints/Restraints: Applying SIMU and DELU restraints smooths atomic displacement parameters (ADPs) for disordered regions .

How do tautomeric equilibria or rotameric states affect spectroscopic interpretations?

Answer:
The urea carbonyl can exhibit keto-enol tautomerism, shifting NMR peaks (e.g., NH protons at δ 8–10 ppm) and complicating integration. Variable-temperature NMR (VT-NMR) between 25°C and 60°C collapses splitting caused by rotamers of the tetrahydrofuran methyl group . IR can differentiate tautomers via carbonyl peak splitting (~1670 cm⁻¹ for keto vs. ~1620 cm⁻¹ for enol) .

What catalytic systems enable selective functionalization of the furan or thiophene rings?

Answer:

  • Ruthenium Catalysis: [Ru(p-cymene)Cl2]2 with PPh3 ligands promotes C–H alkylation of furan/thiophene rings using acrylic acid derivatives, retaining urea core integrity .
  • Palladium-Mediated Cross-Coupling: Suzuki-Miyaura reactions install aryl/heteroaryl groups at the thiophene 5-position using Pd(OAc)2/XPhos .
  • Electrophilic Substitution: Friedel-Crafts acylation with AlCl3 selectively functionalizes the electron-rich thiophene ring .

How can conflicting solubility data from different studies be reconciled?

Answer:
Discrepancies often arise from polymorphic forms or solvent history. For example:

  • Polymorph Screening: Slurry conversion in heptane/ethyl acetate identifies the most stable form with consistent solubility .
  • Hildebrand Solubility Parameters: Predict miscibility using HSPiP software, correlating experimental solubility in DMSO, THF, and water .
  • Particle Size Reduction: Nano-milling (e.g., using a jet mill) increases surface area, improving apparent solubility in polar solvents .

What mechanistic insights guide the optimization of urea derivative synthesis?

Answer:

  • In Situ FTIR Monitoring: Tracks isocyanate consumption rates to optimize stoichiometry and prevent side reactions .
  • Kinetic vs. Thermodynamic Control: Lower temperatures (0°C) favor kinetic products (e.g., mono-substituted urea), while higher temperatures (reflux) drive thermodynamic outcomes (di-substituted) .
  • Catalytic Acceleration: DBU (1,8-diazabicycloundec-7-ene) reduces activation energy by deprotonating intermediates, as shown in analogous urea syntheses .

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